molecular formula C10H13BrN2O2 B8009418 4-Amino-2-bromo-N-(2-methoxyethyl)benzamide

4-Amino-2-bromo-N-(2-methoxyethyl)benzamide

Cat. No.: B8009418
M. Wt: 273.13 g/mol
InChI Key: RLQLARYRLVGQMI-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H13BrN2O2. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-N-(2-methoxyethyl)benzamide typically involves the bromination of 4-amino-N-(2-methoxyethyl)benzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the initial synthesis of 4-amino-N-(2-methoxyethyl)benzamide followed by bromination. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-N-(2-methoxyethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of nitrobenzamides.

    Reduction Reactions: Formation of primary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Amino-2-bromo-N-(2-methoxyethyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of its function. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2-methoxyethyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Amino-2-chloro-N-(2-methoxyethyl)benzamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.

    4-Amino-2-bromo-N-(2-ethoxyethyl)benzamide: Contains an ethoxyethyl group instead of methoxyethyl, which may influence its solubility and bioavailability.

Uniqueness

4-Amino-2-bromo-N-(2-methoxyethyl)benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The methoxyethyl group enhances its solubility, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

4-amino-2-bromo-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-5-4-13-10(14)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQLARYRLVGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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